molecular formula C4H4ClN3O B1417464 5-Amino-6-chloro-pyrimidin-4-ol CAS No. 3137-60-8

5-Amino-6-chloro-pyrimidin-4-ol

Cat. No. B1417464
CAS RN: 3137-60-8
M. Wt: 145.55 g/mol
InChI Key: LVMZMDMVDWIZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloro-pyrimidin-4-ol is a chemical compound with the molecular formula C4H4ClN3O and a molecular weight of 145.55 . It is a useful synthetic compound .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-Amino-6-chloro-pyrimidin-4-ol, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The raw materials for the synthesis of 5-Amino-6-chloro-pyrimidin-4-ol include 4,6-Dihydroxypyrimidine, Formic acid, N,N-Diisopropylethylamine, Nickel, Trifluoroacetic acid, and Phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 5-Amino-6-chloro-pyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an amino group, the 6th position with a chlorine atom, and the 4th position with a hydroxyl group .


Physical And Chemical Properties Analysis

5-Amino-6-chloro-pyrimidin-4-ol has a molecular weight of 145.55 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Pyrimidin-4-ols and Derivatives

  • Synthetic Applications: The synthesis of various pyrimidin-4-ols, including those with 5-nitrogen functionality, has been explored. Phosphorus oxychloride/diethylaniline chlorination can produce 6-chloro derivatives from 6-amino-2-methylthio-5-nitropyrimidin-4-ol, demonstrating the potential of 5-Amino-6-chloro-pyrimidin-4-ol as a precursor in chemical syntheses (Harnden & Hurst, 1990).

Crystallography and Molecular Recognition

  • Crystal Structure Analysis: Studies on the crystal structures of various pyrimidine derivatives, including those similar to 5-Amino-6-chloro-pyrimidin-4-ol, provide insights into molecular recognition processes crucial for pharmaceutical design, especially through hydrogen bonding patterns (Rajam et al., 2017).

Chemosensors and Logic Gate Applications

  • Sensor Development: Pyrimidine-based compounds, like 5-Amino-6-chloro-pyrimidin-4-ol, have been used to develop colorimetric and fluorometric sensors. These sensors show potential for mimicking logic gate operations and might have various scientific applications (Gupta et al., 2016).

Biological and Pharmacological Research

  • Biological Activities: Research on derivatives of pyrimidin-4-ols, including those related to 5-Amino-6-chloro-pyrimidin-4-ol, has revealed potential biological activities. This includes plant growth stimulation, highlighting its significance in agronomic research and development (Yengoyan et al., 2019).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties: Some derivatives of 5-Amino-6-chloro-pyrimidin-4-ol have been evaluated for antimicrobial activities. This research is valuable for developing new antibacterial and antifungal agents (Abdel-rahman et al., 2002).

Further Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis: The study of 5-Amino-6-chloro-pyrimidin-4-ol derivatives contributes to the broader field of heterocyclic chemistry, which is fundamental in developing new materials and pharmaceuticals (Clark, Parvizi, & Colman, 1976).

Safety and Hazards

5-Amino-6-chloro-pyrimidin-4-ol is classified as an irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical. It should be used only in well-ventilated areas .

Future Directions

While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.

Mechanism of Action

Target of Action

5-Amino-6-chloro-pyrimidin-4-ol, also known as 5-Amino-6-chloropyrimidin-4(1H)-one, is a heterocyclic compound belonging to the family of pyrimidines CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

These compounds interact with CDK2, preventing it from facilitating cell cycle progression, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

properties

IUPAC Name

5-amino-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMZMDMVDWIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282400
Record name 5-Amino-6-chloro-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-pyrimidin-4-ol

CAS RN

3137-60-8
Record name 3137-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-chloro-pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Amino-6-chloro-pyrimidin-4-ol
Reactant of Route 3
5-Amino-6-chloro-pyrimidin-4-ol
Reactant of Route 4
5-Amino-6-chloro-pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
5-Amino-6-chloro-pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
5-Amino-6-chloro-pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.